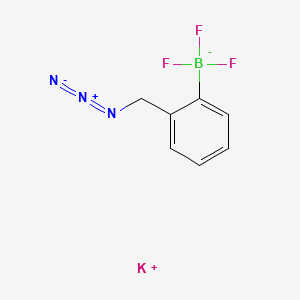

Potassium 2-(azidomethyl)phenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;[2-(azidomethyl)phenyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-4-2-1-3-6(7)5-13-14-12;/h1-4H,5H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJNDNIFSIXTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1CN=[N+]=[N-])(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3KN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726235 | |

| Record name | Potassium [2-(azidomethyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898544-48-4 | |

| Record name | Potassium [2-(azidomethyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-(azidomethyl)phenyl trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Potassium 2-(azidomethyl)phenyltrifluoroborate chemical properties

Executive Summary

Potassium 2-(azidomethyl)phenyltrifluoroborate (CAS: 898544-48-4) is a bifunctional organoboron reagent designed for modular chemical synthesis. It integrates a nucleophilic trifluoroborate moiety—capable of palladium-catalyzed cross-coupling—with an electrophilic/cycloaddition-ready azidomethyl group. Unlike its boronic acid counterparts, which are prone to protodeboronation and decomposition (particularly in the ortho-substituted form), this trifluoroborate salt exhibits enhanced air and moisture stability. It serves as a critical "linchpin" reagent in fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS), enabling the sequential construction of biaryl scaffolds and triazole-linked conjugates.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Identity & Physicochemical Data

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 898544-48-4 |

| Molecular Formula | C₇H₆BF₃KN₃ |

| Molecular Weight | 239.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Acetone, DMSO, DMF; Sparingly soluble in H₂O, Acetonitrile |

| Melting Point | >200 °C (Decomposition) |

| Stability | Stable to air and moisture; indefinite shelf life at ambient temperature |

Structural Analysis

The compound features a tetracoordinate boron center, which saturates the Lewis acidity of the boron atom. This saturation prevents the formation of "ate" complexes with the proximal azide nitrogen (a common instability pathway in ortho-substituted boronic acids). The trifluoroborate group remains inert until activated by a hydrolysis agent (e.g., base/water in Suzuki coupling), effectively acting as a "protected" boronic acid.

Synthesis & Preparation

The synthesis of this compound typically proceeds via nucleophilic substitution of a benzylic halide precursor. The trifluoroborate moiety is installed prior to the azide to leverage the stability of the trifluoroborate salt during the substitution step.

Synthetic Pathway

The most robust route involves the conversion of 2-(bromomethyl)phenylboronic acid pinacol ester to the corresponding trifluoroborate, followed by azide displacement.

Detailed Protocol

Step 1: Formation of the Trifluoroborate Salt

-

Dissolve 2-(bromomethyl)phenylboronic acid pinacol ester (1.0 equiv) in MeOH (3 mL/mmol).

-

Cool the solution to 0 °C.

-

Add saturated aqueous KHF₂ (4.5 equiv) dropwise.

-

Stir the resulting suspension at room temperature for 2 hours.

-

Concentrate in vacuo to remove MeOH.

-

Extract the solid residue with hot acetone (3x) to separate the product from inorganic salts.

-

Precipitate the product by adding Et₂O to the concentrated acetone extract. Filter and dry to obtain Potassium 2-(bromomethyl)phenyltrifluoroborate.

Step 2: Azide Substitution

-

Dissolve Potassium 2-(bromomethyl)phenyltrifluoroborate (1.0 equiv) in a DMSO:H₂O (10:1) mixture.

-

Add NaN₃ (1.2 equiv) in one portion.

-

Stir at room temperature for 12–18 hours. Note: Heating is generally not required and may degrade the product.

-

Remove solvents via lyophilization or precipitation with CH₂Cl₂/Et₂O.

-

Recrystallize from Acetone/Et₂O if necessary to remove excess sodium salts.

Reactivity & Applications

This reagent is unique due to its orthogonal reactivity . The trifluoroborate and azide groups can be addressed independently, allowing for diverse library synthesis.

Divergent Reaction Pathways

-

Path A: Suzuki-Miyaura Coupling: The C-B bond is activated under basic aqueous conditions with a Pd catalyst to couple with aryl halides.[1]

-

Path B: CuAAC (Click Chemistry): The azide undergoes [3+2] cycloaddition with terminal alkynes to form 1,2,3-triazoles.

Critical Considerations for Ortho-Substitution

The 2-position (ortho) introduces steric bulk that can impede transmetalation in Suzuki couplings.

-

Ligand Choice: Use bulky, electron-rich phosphine ligands like RuPhos or SPhos (Buchwald ligands) to facilitate oxidative addition and transmetalation.

-

Base Selection: K₂CO₃ or Cs₂CO₃ are preferred. Stronger bases may cause proto-deboronation.

-

Solvent System: Toluene/H₂O (3:1) is optimal to solubilize the inorganic base and the trifluoroborate salt.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of this compound with 4-chloroanisole.

-

Setup: Charge a reaction vial with:

-

This compound (1.0 equiv)

-

4-Chloroanisole (1.0 equiv)

-

Pd(OAc)₂ (2 mol%)

-

RuPhos (4 mol%)

-

K₂CO₃ (3.0 equiv)

-

-

Solvent: Add degassed Toluene:H₂O (3:1, 0.2 M concentration).

-

Reaction: Seal the vial and heat to 80 °C for 16 hours with vigorous stirring.

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Dry organics over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). Note: The azide group is stable on silica gel.

Safety & Handling

-

Azide Hazards: While organic azides with low C/N ratios (<3) are explosive, this compound (C7/N3 ratio ~2.3) is on the borderline but generally stable due to the phenyl ring and salt mass. However, avoid heating neat and do not use metal spatulas (potential for heavy metal azide formation).

-

Fluoride Content: Upon hydrolysis, this compound releases fluoride ions. Use appropriate PPE (gloves, goggles) to prevent skin/eye contact.

-

Storage: Store in a cool, dry place. The compound is not hygroscopic but should be kept in a sealed container.

References

-

Molander, G. A., & Ham, J. (2006).[2] Synthesis of Potassium Organotrifluoroborates via Nucleophilic Substitution. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., et al. (2009).[3] Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Organic Letters, 11(17), 3964–3972. [Link]

-

Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates. Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

Sources

An In-Depth Technical Guide to the Structure and Stability of ortho-Azidomethyl Phenyl Trifluoroborates

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ortho-azidomethyl phenyl trifluoroborates, a class of bifunctional molecules poised to significantly impact the fields of chemical biology and targeted therapeutics. By combining the robust, bioorthogonal reactivity of an azide with the versatile cross-coupling potential of a uniquely stable organoboron moiety, these compounds offer a powerful platform for the modular construction of complex bioconjugates. We will explore the synthesis, structural attributes, and critical stability parameters of these reagents, providing both theoretical understanding and practical, field-proven protocols.

Introduction: The Power of Duality in Bioconjugation

Modern drug development, particularly in the realm of antibody-drug conjugates (ADCs) and targeted imaging agents, relies heavily on the ability to link disparate molecular entities with high precision and efficiency. This necessitates the use of bifunctional linkers possessing two distinct, orthogonally reactive functional groups. ortho-Azidomethyl phenyl trifluoroborates represent a premier example of such a system, integrating two of the most reliable and versatile handles in modern synthetic chemistry.

-

The Azide Moiety : The azide group is the cornerstone of "click chemistry," a concept that has revolutionized bioconjugation.[1] Its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) allows for the rapid, efficient, and highly selective formation of stable triazole linkages under biocompatible conditions.[2][3] Furthermore, the azide group can undergo the Staudinger ligation with functionalized phosphines to form amide bonds, another critical tool for chemical biologists.[4]

-

The Aryl Trifluoroborate Moiety : Potassium organotrifluoroborate salts are exceptionally versatile nucleophilic partners in cross-coupling reactions. They are typically crystalline, easy-to-handle solids that exhibit remarkable stability to air and moisture, offering a significant practical advantage over their often-unstable boronic acid counterparts.[5][6][7] This stability allows for their use in a wide array of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[8]

The strategic placement of these two groups on a single aromatic scaffold creates a powerful tool for sequential or divergent synthesis, enabling researchers to "click" a biomolecule to one end of the linker and then use the other end for further functionalization or attachment to a different substrate.

Synthesis and Structural Characterization

The synthesis of ortho-azidomethyl phenyl trifluoroborates can be achieved through logical, multi-step pathways that allow for precise control over the final structure. A common strategy involves the synthesis of the corresponding (azidomethyl)phenylboronic acid, which is then converted to the more stable trifluoroborate salt.[9]

A plausible synthetic workflow is outlined below. The causality behind this approach is rooted in installing the robust boronate functionality early, which can tolerate the subsequent benzylic bromination and azide displacement reactions, followed by conversion to the highly stable trifluoroborate salt as the final step.

Caption: General synthetic pathway for ortho-azidomethyl phenyl trifluoroborates.

Structural Verification

Unambiguous characterization of the final product is critical. A multi-technique spectroscopic approach is required to confirm the structure and purity.

Table 1: Key Spectroscopic Signatures for Characterization

| Technique | Functional Group | Expected Signature | Rationale |

| Infrared (IR) Spectroscopy | Azide (-N₃) | Strong, sharp absorption band at ~2100 cm⁻¹. | This region is characteristic of the asymmetric stretching vibration of the azide moiety and is often free from other interfering signals.[10] |

| ¹H NMR | Azidomethyl (-CH₂N₃) | A singlet at ~4.3-4.5 ppm. | The methylene protons are adjacent to the electron-withdrawing azide group, shifting them downfield. The lack of adjacent protons results in a singlet. |

| ¹³C NMR | Azidomethyl (-CH₂N₃) | A signal at ~50-55 ppm. | The carbon atom is directly attached to the electronegative nitrogen, resulting in a characteristic downfield shift. |

| ¹⁹F NMR | Trifluoroborate (-BF₃⁻) | A broad singlet at ~ -135 to -140 ppm. | This chemical shift is characteristic of aryltrifluoroborate salts.[11] |

| ¹¹B NMR | Trifluoroborate (-BF₃⁻) | A sharp quartet at ~3.0-4.0 ppm. | The signal indicates a tetracoordinate boron atom coupled to three fluorine atoms.[11] |

| Mass Spectrometry (MS) | Entire Molecule | Molecular ion peak corresponding to the calculated exact mass. | Confirms the overall molecular formula and integrity of the synthesized compound. |

Comprehensive Stability Analysis

The utility of ortho-azidomethyl phenyl trifluoroborates in multi-step syntheses and biological applications is fundamentally dependent on their stability under various conditions. The stability profile is a composite of the individual characteristics of the azide and trifluoroborate moieties.

Caption: Key factors influencing the stability of ortho-azidomethyl phenyl trifluoroborates.

Stability of the Azide Moiety

-

Thermal Stability : Organic azides are energetic compounds and must be handled with care.[12] Their thermal stability is primarily dictated by molecular structure.[13] Electron-withdrawing groups attached to the azide moiety tend to decrease thermal stability.[10][13] While the ortho-azidomethyl group on a phenyl ring provides a relatively high carbon-to-nitrogen ratio, which generally correlates with greater stability, heating should be approached with caution.[13] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are essential for determining the onset temperature of decomposition.

-

pH Stability : The azide group is remarkably stable across a broad pH range, a key reason for its utility in biological systems. It is effective in reactions like CuAAC, which can be performed from pH 4 to 12.[14] However, exposure to strong acidic conditions must be strictly avoided. Protonation of the azide forms hydrazoic acid (HN₃), a compound that is both highly toxic and explosive.[14]

-

Chemical Stability : The azide group is chemically orthogonal to most functional groups encountered in biological molecules like proteins and nucleic acids, making it an ideal bioorthogonal handle. Its primary reactivity is with specific partners like alkynes or phosphines. It is susceptible to reduction, most notably by phosphines in the Staudinger reaction, which converts the azide to a primary amine.[15][16]

Stability of the Trifluoroborate Moiety

-

Air and Moisture Stability : Potassium organotrifluoroborates are renowned for their stability. Unlike many boronic acids, which can be prone to dehydration to form boroxine trimers or decomposition, trifluoroborate salts are typically crystalline solids that can be stored indefinitely in air without special precautions.[6][7]

-

Hydrolytic Stability : The functional reactivity of aryl trifluoroborates in cross-coupling reactions is predicated on their slow, controlled hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[17][18] This "slow-release" mechanism is beneficial as it keeps the concentration of the reactive boronic acid low, minimizing side reactions like protodeboronation and oxidative homocoupling.[17] The rate of hydrolysis is highly dependent on reaction conditions, including pH, temperature, and even the surface of the reaction vessel (e.g., catalysis by silica gel or glass).[19][20] Electron-poor aryltrifluoroborates generally hydrolyze more slowly than electron-rich ones.[20]

Reactivity and Applications in Drug Development

The dual functionality of ortho-azidomethyl phenyl trifluoroborate allows it to serve as a versatile linchpin in the assembly of complex molecular architectures.

Caption: Divergent reactivity pathways of ortho-azidomethyl phenyl trifluoroborates.

-

Click Chemistry (Azide) : This is the most prominent application. The azide can be conjugated to a biomolecule (e.g., a protein, peptide, or oligonucleotide) that has been functionalized with an alkyne. This reaction is highly efficient and specific, proceeding under mild, aqueous conditions, making it ideal for modifying sensitive biological substrates.[3][21]

-

Staudinger Ligation (Azide) : For applications where an amide linkage is desired, the Staudinger ligation provides a powerful alternative to click chemistry. Reaction with a phosphine reagent bearing an ortho-ester group results in an intramolecular cyclization and hydrolysis to form a stable amide bond.[22]

-

Suzuki-Miyaura Coupling (Trifluoroborate) : After the azide has been used for conjugation, the trifluoroborate moiety remains available for further elaboration. It can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or vinyl halides to construct new C-C bonds, enabling the attachment of small molecule drugs, imaging agents, or other functional tags.[7]

-

Radiolabeling : An important application in drug development is in Positron Emission Tomography (PET). The trifluoroborate moiety can undergo rapid ¹⁸F–¹⁹F isotope exchange, allowing for the one-step radiolabeling of peptides and other biomolecules that have been pre-conjugated via the azide handle.[23]

Experimental Protocols

The following protocols are provided as validated, trustworthy starting points for researchers. Methodologies include critical steps for monitoring and validation, ensuring reproducibility.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified peptide to ortho-azidomethyl phenyl trifluoroborate.

-

Reagent Preparation :

-

Prepare a 10 mM stock solution of the alkyne-peptide in deionized water.

-

Prepare a 10 mM stock solution of ortho-azidomethyl phenyl trifluoroborate in a 1:1 mixture of DMSO and water.

-

Prepare a 50 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 10 mM stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

-

-

Reaction Setup :

-

In a microcentrifuge tube, combine 100 µL of the alkyne-peptide solution (1 µmol, 1.0 equiv).

-

Add 120 µL of the ortho-azidomethyl phenyl trifluoroborate solution (1.2 µmol, 1.2 equiv).

-

Add 40 µL of the sodium ascorbate solution (2 µmol, 2.0 equiv).

-

Vortex the mixture gently.

-

Initiate the reaction by adding 10 µL of the CuSO₄ solution (0.1 µmol, 0.1 equiv). The final volume should be adjusted with buffer (e.g., PBS pH 7.4) as needed.

-

-

Reaction and Monitoring :

-

Incubate the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to observe the disappearance of the starting peptide and the appearance of the desired product mass.

-

-

Work-up and Purification :

-

Once the reaction is complete, the product can be purified from excess reagents. For peptide conjugates, this is typically achieved using reverse-phase HPLC.

-

The copper catalyst can be removed by washing with a dilute EDTA solution if necessary.[14]

-

Protocol: Thermal Stability Analysis via DSC

This protocol provides a general method for assessing the thermal decomposition profile of the azide compound.

-

Sample Preparation :

-

Accurately weigh 2-5 mg of the ortho-azidomethyl phenyl trifluoroborate into a tared aluminum DSC pan.

-

Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

-

-

DSC Instrument Setup :

-

Place the sample and reference pans into the DSC cell.

-

Set the instrument to heat under a nitrogen atmosphere at a constant rate, typically 10 °C/min.

-

Set the temperature range from ambient (e.g., 30 °C) to a point beyond the expected decomposition (e.g., 300 °C).

-

-

Data Analysis :

Conclusion

ortho-Azidomethyl phenyl trifluoroborates are sophisticated bifunctional linkers that offer a compelling combination of stability and versatile reactivity. The air- and moisture-stable nature of the trifluoroborate group simplifies handling and storage, while its capacity for controlled hydrolysis and subsequent cross-coupling provides a robust synthetic handle.[7] This, paired with the highly selective and efficient bioorthogonal reactivity of the azide moiety, positions these compounds as invaluable tools for researchers in drug discovery and chemical biology.[2] By providing a reliable platform for the modular assembly of complex bioconjugates, these reagents will continue to facilitate the development of next-generation therapeutics and diagnostic agents.

References

A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs.

- A comparative study on the thermal stability of different organic azides. (2025). BenchChem.

- Azide Group Stability: A Technical Support Guide for Researchers. (n.d.). BenchChem.

- A study on the thermal stability of organic azides. (2025). ResearchGate.

- Batey, R. A., Thadani, A. N., & Smil, D. V. (1999). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1(10), 1683–1686.

- Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. (n.d.). PMC.

- Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23.

- Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC.

- Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(8), 1351–1361.

- Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.

- Staudinger Ligation. (n.d.). Sigma-Aldrich.

- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (n.d.). Organic Chemistry Portal.

- Potassium Trifluoroborate Salts. (n.d.). Sigma-Aldrich.

- Synthesis and Applications of α-Trifluoromethylated Alkylborons. (n.d.). PMC.

- Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. (2025). ResearchGate.

- Stability of sodium azide in solution?. (2007). Sciencemadness.org.

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012).

- Kabalka, G. W., & Mereddy, A. R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(20), 4732–4734.

- Beier, P., & Mykhailiuk, P. K. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry, 88(11), 7247–7254.

- Synthesis of (Azidomethyl)phenylboronic Acids. (n.d.). ResearchGate.

- Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. (2021). Chemical Science.

- Staudinger reaction. (n.d.). Wikipedia.

- Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. (n.d.). PMC.

- Fluorinated Azides: Click Chemistry Meets Fluorine. (n.d.). Sigma-Aldrich.

- Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents. (2023). Science Advances.

- Staudinger Ligation. (n.d.). Creative Biolabs.

- Click chemistry. (n.d.). Wikipedia.

- Potassium 3-(azidomethyl)phenyl trifluoroborate. (n.d.). PubChem.

- Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. (n.d.). NIH.

- Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. (2025). BenchChem.

- Chemists find an easier way to synthesize new drug candidates. (2010). ScienceDaily.

- Staudinger Reaction. (n.d.). Organic Chemistry Portal.

- The Staudinger ligation-a gift to chemical biology. (2004). PubMed.

- Potassium 4-(azidomethyl)phenyl trifluoroborate. (n.d.). PubChem.

- Synthesis of an acyltrifluoroborate and its fusion with azides to form amides. (2010). PubMed.

- One-step 18 F labeling of biomolecules using organotrifluoroborates. (n.d.). Nature Protocols.

- Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. (n.d.). ResearchGate.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules.

- Photoactivated bioconjugation between ortho-azidophenols and anilines: a facile approach to biomolecular photopatterning. (2014). PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.

- F-18 Labeling Protocol of Peptides Based on Chemically Orthogonal Strain-Promoted Cycloaddition under Physiologically Friendly Reaction Conditions. (2025). ResearchGate.

- Azide conjugates - for Click chemistry. (n.d.). Interchim.

- Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. (n.d.). Nature.

- Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. (n.d.). ChemRxiv.

Sources

- 1. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. interchim.fr [interchim.fr]

- 4. The Staudinger ligation-a gift to chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 16. Staudinger Reaction [organic-chemistry.org]

- 17. pure.ed.ac.uk [pure.ed.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 23. One-step 18F labeling of biomolecules using organotrifluoroborates | Springer Nature Experiments [experiments.springernature.com]

Bifunctional Azido-Boron Reagents: A New Frontier in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bifunctional reagents, which possess two distinct reactive centers, have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures with high efficiency and atom economy.[1][2] Among these, bifunctional azido-boron reagents have garnered significant attention due to the unique and complementary reactivity of the azide and boron moieties. The azide group serves as a versatile handle for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, while the boron moiety, typically a boronic acid or its ester, is a cornerstone of modern cross-coupling chemistry.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of these reagents, with a particular focus on their utility in late-stage functionalization and the development of novel therapeutics.

Introduction: The Power of Duality in Molecular Design

The strategic incorporation of multiple reactive functionalities into a single molecular scaffold offers synthetic chemists a streamlined approach to molecular diversification. Bifunctional reagents, in particular, provide an elegant solution for building complexity by allowing for sequential or orthogonal chemical transformations.[1][2] The azido-boron pharmacophore represents a particularly compelling example of this design principle.

The azide group , a cornerstone of "click chemistry," offers a highly selective and efficient means of forging new carbon-heteroatom bonds.[5] Its participation in the Huisgen 1,3-dipolar cycloaddition with alkynes, particularly the copper-catalyzed variant, is characterized by high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[6][7] This has made it an invaluable tool for bioconjugation, materials science, and drug discovery.[8]

The boron moiety , most commonly a boronic acid or a boronate ester like the MIDA (N-methyliminodiacetic acid) protected form, is a pillar of modern organic synthesis.[9][10] Its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction allows for the formation of carbon-carbon bonds with exceptional reliability and scope.[8] Furthermore, the Lewis acidic nature of the boron atom enables its use in catalysis and as a handle for reversible covalent interactions with biological targets.[11][12]

The synergistic combination of these two functionalities within a single reagent unlocks a powerful and versatile toolkit for organic chemists, enabling novel synthetic strategies and accelerating the drug discovery process.

Synthesis of Bifunctional Azido-Boron Reagents

The preparation of molecules containing both an azide and a boron functional group requires careful synthetic planning to ensure compatibility and avoid undesired side reactions. Several strategies have been developed to access these valuable building blocks.

One common approach involves the introduction of the azide functionality onto a pre-existing organoboron compound. For instance, α-bromoacetyl MIDA boronate can be converted to the corresponding vicinal azidoboronate through nucleophilic substitution with sodium azide.[9] This method provides a direct route to β-borylated azidoalcohols.[9]

Alternatively, the boron moiety can be installed on an azide-containing precursor. For example, the reaction of aryl or heteroaryl boronic acids, boronates, or trifluoroborates with an azide source in the presence of a copper(II) catalyst can yield the corresponding azides.[6]

The synthesis of more complex azido-boron reagents, such as those used in boron-mediated aglycon delivery (BMAD), often involves multi-step sequences.[13][14] For example, a p-azidobenzyl group can be incorporated into a 1,2-anhydrosugar, which is then used in a BMAD reaction to glycosylate a target molecule.[13]

Table 1: Representative Synthetic Routes to Azido-Boron Reagents

| Starting Material | Reagents | Product | Application Area | Reference |

| α-bromoacetyl MIDA boronate | Sodium Azide | Vicinal Azidoboronate | Synthesis of Aziridine MIDA boronates | [9] |

| Oxiranyl MIDA boronate | TMSN₃, BF₃·Et₂O | Geminal Azidoboronate | Synthesis of α-azidoalcohols | [9] |

| Aryl/Heteroaryl Boronic Acid | Azide Source, Cu(II) catalyst | Aryl/Heteroaryl Azide | General Synthesis | [6] |

| 1,2-anhydrosugar with p-azidobenzyl group | Boronic Acid, Glycosyl Acceptor | Glycosylated product with azide handle | Late-stage functionalization, Drug Discovery | [13][14] |

Applications in Organic Synthesis

The dual reactivity of azido-boron reagents has been harnessed in a wide array of synthetic transformations, enabling the efficient construction of complex and functionally diverse molecules.

Click Chemistry and Subsequent Cross-Coupling

A powerful and intuitive application of azido-boron reagents is the sequential use of the azide and boron functionalities. The azide group can first participate in a CuAAC reaction to introduce a triazole-linked substituent, followed by a Suzuki-Miyaura cross-coupling reaction utilizing the boronic acid moiety to install a second, distinct group. This "click-and-couple" strategy allows for the rapid assembly of highly decorated molecular scaffolds from simple building blocks.

Experimental Protocol: "Click-and-Couple" Synthesis of a Disubstituted Aromatic Compound

-

Azide-Alkyne Cycloaddition (Click Reaction):

-

To a solution of an azidoarylboronic acid (1.0 equiv) and a terminal alkyne (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O is added sodium ascorbate (0.2 equiv) followed by copper(II) sulfate pentahydrate (0.1 equiv).

-

The reaction mixture is stirred at room temperature for 12-24 hours until complete consumption of the starting materials is observed by TLC or LC-MS.

-

The product, a triazole-substituted arylboronic acid, is isolated by extraction with an organic solvent and purified by column chromatography.

-

-

Suzuki-Miyaura Cross-Coupling:

-

The triazole-substituted arylboronic acid (1.0 equiv) is dissolved in a suitable solvent such as dioxane or toluene.

-

An aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) are added to the solution.

-

The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete.

-

The final disubstituted product is isolated after an aqueous workup and purified by recrystallization or column chromatography.

-

dot digraph "Click_and_Couple_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Azidoarylboronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="Terminal Alkyne"]; Click [label="CuAAC 'Click' Reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Triazole-substituted Arylboronic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; ArylHalide [label="Aryl Halide"]; Suzuki [label="Suzuki-Miyaura Cross-Coupling", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Disubstituted Aromatic Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Click; Alkyne -> Click; Click -> Intermediate; Intermediate -> Suzuki; ArylHalide -> Suzuki; Suzuki -> Product; } } Caption: "Click-and-Couple" synthetic workflow.

Late-Stage Functionalization in Drug Discovery

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, such as drug candidates or natural products, at a late stage in the synthetic sequence.[13] This approach enables the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. Bifunctional azido-boron reagents are exceptionally well-suited for LSF.

The Boron-Mediated Aglycon Delivery (BMAD) strategy is a prime example of this application.[13][14] This method utilizes the unique chemical properties of boronic acids to achieve regio- and stereoselective glycosylation of unprotected sugars.[13] By employing a 1,2-anhydrosugar containing a p-azidobenzyl group, an azide handle can be introduced onto a complex glycoside.[13][14] This azide can then be further modified using strain-promoted azide-alkyne cycloaddition (SPAAC) with, for example, a fluorescent probe or a biotin tag for target identification studies.[13][14]

Synthesis of Nitrogen-Containing Heterocycles

The azide functionality in azido-boron reagents can serve as a precursor to various nitrogen-containing heterocycles. For example, the Staudinger reaction of a vicinal azidoboronate, obtained from the corresponding α-bromoacetyl MIDA boronate, can lead to the formation of an aziridine MIDA boronate.[9] This transformation provides access to valuable and synthetically challenging borylated aziridines.

Advanced Applications and Future Outlook

The versatility of bifunctional azido-boron reagents continues to inspire the development of novel synthetic methodologies and applications.

Boron-Based Therapeutics

Boron-containing compounds have emerged as a significant class of therapeutics, with several drugs approved by the FDA, including the proteasome inhibitor bortezomib (Velcade®).[15][16] The unique ability of the boron atom to form reversible covalent bonds with active site residues of enzymes makes it an attractive pharmacophore.[12] The incorporation of an azide group into a boron-containing drug candidate provides a handle for "click" chemistry-based modifications, such as the attachment of targeting ligands or imaging agents.

Chemical Biology and Bioconjugation

The bioorthogonal nature of the azide-alkyne cycloaddition makes azido-boron reagents powerful tools for chemical biology.[4][8] They can be used to label and track biomolecules in living systems, as well as to construct complex bioconjugates with tailored properties. The boron moiety can also be exploited for its ability to interact with diols, such as those found in carbohydrates, enabling the development of novel biosensors and affinity probes.

Conclusion

Bifunctional azido-boron reagents represent a powerful and versatile class of building blocks for modern organic synthesis. The synergistic combination of the azide and boron functionalities enables a wide range of transformations, from the rapid construction of complex molecular scaffolds to the late-stage functionalization of bioactive molecules. As our understanding of the unique reactivity of these reagents continues to grow, we can expect to see even more innovative applications in fields ranging from materials science to drug discovery and chemical biology. The ability to precisely and efficiently introduce both a "clickable" handle and a "coupleable" moiety in a single reagent provides a powerful platform for addressing the challenges of modern molecular design and synthesis.

References

- Boron-mediated aglycon delivery for late-stage modifications: applications in chemical biology and pharmaceutical lead development. (2025). Chemistry Letters, Oxford Academic.

- An Exploration of Regioselectivity During Formation of Aminoboronates

- New Boron Compounds Enable Late-Stage Drug Modific

- Bifunctional reagents in organic synthesis. (2021). PubMed.

- Bifunctional reagents in organic synthesis.

- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2025). MDPI.

- An Exploration of Regioselectivity During Formation of Aminoboronates

- A Three‐Dimensional Inorganic Analogue of 9,10‐Diazido‐9,10‐Diboraanthracene: A Lewis Superacidic Azido Borane with Reactivity and Stability. PMC.

- Late-stage functionaliz

- Late Stage Azid

- Synthesis and applications of novel organoboron building blocks. CORDIS, European Commission.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.

- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2010). MDPI.

- Click Chemistry Reagents Overview. Sigma-Aldrich.

- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry.

- Synthesis and applications of aminoboronic acids. T-Space, University of Toronto.

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- Syntheses of Unsymmetrical 1,4-Bifunctional Allylboron Reagents via Cu-catalyzed Highly Regio- and Stereoselective 1,4-Protoboration of Dienylboronates and Analysis of the Origin of Chemoselective Aldehyde syn-(Hydroxymethyl)

- a) Representative examples of boron azide chemistry.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.

- Azide conjug

- Organoboron catalysis for direct amide/peptide bond formation. (2024).

- Catalytic and Biological Applic

- Mechanistic insights into boron-catalysed direct amid

- Introduction to click chemistry: a new method for the labeling and modific

- SYNTHESIS AND APPLICATION OF ORGANOBORON COMPOUNDS FOR CATALYTIC AMIDE FORMATION AND BIFUNCTIONAL C

- Click chemistry reagents. Chemie Brunschwig.

- Boron enabled bioconjugation chemistries. (2024). Chemical Society Reviews (RSC Publishing).

Sources

- 1. Bifunctional reagents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. interchim.fr [interchim.fr]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 8. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F [pubs.rsc.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of potassium aryltrifluoroborates in organic solvents

Foreword: The Critical Role of Solubility in Modern Synthesis

Potassium aryltrifluoroborates (KATs) have emerged as exceptionally valuable reagents in modern organic chemistry, prized for their stability, ease of handling, and broad utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] Unlike their boronic acid counterparts, which can be prone to dehydration and protodeboronation, KATs are typically bench-stable, crystalline solids that can be stored indefinitely.[3][4] However, this crystalline stability comes at a cost: solubility. As any researcher in process development or medicinal chemistry knows, a reaction's success is not solely dependent on the catalyst or substrates but is fundamentally governed by the physical medium in which it occurs. Poor solubility can lead to heterogeneous mixtures, slow reaction kinetics, irreproducible results, and challenging purifications.

This guide provides a comprehensive exploration of the solubility of potassium aryltrifluoroborates in organic solvents. We will delve into the physicochemical principles that dictate their solubility, present the available qualitative and semi-quantitative data, and, most importantly, provide a robust, standardized protocol for you to determine solubility in your own laboratory. This document is designed for the practicing scientist, offering not just data, but a framework for understanding, predicting, and manipulating the solubility of these indispensable reagents.

Chapter 1: The Physicochemical Basis of KAT Solubility

The solubility of a potassium aryltrifluoroborate salt is determined by a thermodynamic balance between the energy required to break its crystal lattice and the energy released when its constituent ions are solvated by the solvent.

-

Crystal Lattice Energy : This is the energy holding the K⁺ cations and [Ar-BF₃]⁻ anions together in a rigid, crystalline structure. Stronger intermolecular forces result in higher lattice energy and, consequently, lower solubility. Factors influencing this include the size, shape, and symmetry of the aryl group, as well as the presence of functional groups that can participate in intermolecular interactions.

-

Solvation Energy : This is the energy released upon the interaction of the dissociated ions with solvent molecules. For KATs, this involves the solvation of the K⁺ ion (often by polar, aprotic solvents with accessible lone pairs, like ethers or the oxygen in DMF/DMSO) and the large, polyatomic [Ar-BF₃]⁻ anion.

A salt dissolves when the solvation energy favorably compensates for the lattice energy. Polar solvents are generally required to solvate the charged ions effectively. However, the large, nonpolar aryl "tail" of the anion complicates simple predictions.

The key factors influencing this balance are:

-

The Solvent :

-

Polarity and Dielectric Constant : High-polarity solvents are better at separating ions.

-

Coordinating Ability : Solvents like DMF and DMSO are excellent at solvating cations.

-

Protic vs. Aprotic : Protic solvents (e.g., methanol) can hydrogen-bond, but may also participate in unwanted side reactions. Aprotic polar solvents like acetonitrile, acetone, and THF are commonly used.[5][6]

-

-

The Aryl Substituent :

-

Polar Functional Groups : Electron-withdrawing or -donating groups that add polarity to the aryl ring (e.g., -NO₂, -CN, -OMe) can increase interactions with polar solvents, potentially enhancing solubility.

-

Steric Hindrance : Bulky groups may disrupt efficient crystal packing, lowering the lattice energy and potentially increasing solubility.

-

The interplay of these factors is visually summarized in the diagram below.

Caption: The thermodynamic balance governing KAT solubility.

Chapter 2: The Solubility Landscape of Common KATs

While KATs are used extensively, a comprehensive public database of quantitative solubility values (e.g., in mg/mL or mol/L) across a wide range of organic solvents is notably absent from the scientific literature. This represents a significant data gap and an opportunity for future research. However, by compiling information from synthetic procedures, purification methods, and supplier data sheets, we can construct a useful qualitative and semi-quantitative overview.

Recrystallization is a powerful indicator of solubility behavior: a good recrystallization solvent is one in which the compound is moderately soluble when hot and poorly soluble when cold. The frequent use of acetone and acetonitrile for purifying KATs suggests this type of temperature-dependent solubility profile.[6][7]

Table 1: Qualitative Solubility of Selected Potassium Aryltrifluoroborates

| Potassium Aryltrifluoroborate | Solvent | Solubility Description | Common Use / Observation | Reference(s) |

| Phenyltrifluoroborate | Acetone | Soluble | Used for recrystallization. | [7] |

| Acetonitrile | Slightly Soluble | Used for recrystallization. | [7] | |

| Vinyltrifluoroborate | Tetrahydrofuran (THF) | Slightly Soluble | - | |

| Water | Slightly Soluble | - | ||

| Polar Organic Solvents | Soluble (General) | General characteristic. | [5] | |

| General Alkoxymethyltrifluoroborates | Acetone | Low Solubility | Purification requires continuous Soxhlet extraction. | [8] |

| Acetonitrile | Low Solubility | Purification requires continuous Soxhlet extraction. | [8] | |

| Various Aryltrifluoroborates | Methanol, Acetonitrile, DMF, Acetone | Soluble (General) | General observation from synthetic utility. | [6] |

Chapter 3: A Standardized Protocol for Experimental Solubility Determination

Given the lack of published quantitative data, the ability to measure the solubility of a specific potassium aryltrifluoroborate in a solvent of interest is a critical skill. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended for its reliability and reproducibility.[9]

Principle of the Method

A surplus of the solid KAT is agitated in the chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the point where the rate of dissolution equals the rate of precipitation). After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved KAT in the saturated solution (the supernatant) is quantified.

Experimental Workflow

Caption: Isothermal shake-flask workflow for KAT solubility.

Detailed Step-by-Step Methodology

Materials and Apparatus:

-

Potassium aryltrifluoroborate salt (ensure purity).

-

HPLC-grade organic solvent of interest.

-

Scintillation vials or other sealable glass containers.

-

Temperature-controlled orbital shaker or incubator.

-

Analytical balance (± 0.1 mg).

-

Volumetric flasks and pipettes.

-

Syringes and 0.2 µm chemical-resistant syringe filters (e.g., PTFE).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument (e.g., ICP-AES for boron analysis).[10]

Procedure:

-

Preparation of Saturated Solution:

-

To a 20 mL glass vial, add approximately 10 mL of the chosen organic solvent.

-

Add enough of the KAT solid to ensure a visible excess remains after equilibration (e.g., start with 200-300 mg). The goal is to create a slurry.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient. A preliminary kinetic study can be performed by taking measurements at 12, 24, 48, and 72 hours to confirm that the concentration has plateaued.

-

-

Sample Collection and Phase Separation:

-

After equilibration, stop the shaker and allow the vials to stand undisturbed in the incubator for at least 2-4 hours to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a 0.2 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

-

Quantification (via HPLC-UV):

-

Calibration: Prepare a series of standard solutions of the KAT in the chosen solvent at known concentrations. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to bring its concentration into the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution. This value is the solubility.

-

Solubility (mg/mL) = Concentration from Curve (mg/mL) × (Volume of Diluted Sample / Volume of Saturated Sample Aliquot)

-

Report the average and standard deviation of the replicate measurements.

-

Chapter 4: Practical Implications and Field-Proven Insights

Managing Poor Solubility in Reactions: The solubility of KATs is often a limiting factor in Suzuki-Miyaura reactions, which are frequently run in mixed-solvent systems like toluene/water or dioxane/water.[11][12] In these cases, the reaction is not truly homogeneous. The base (e.g., K₂CO₃, Cs₂CO₃) is often in the aqueous phase, while the palladium catalyst and aryl halide are in the organic phase. The KAT, being a salt, may have low solubility in the bulk organic solvent but can react at the liquid-liquid interface or be present in a low but sufficient concentration in the organic phase for the catalytic cycle to proceed.

Troubleshooting & Enhancement Strategies:

-

Co-Solvents: Using a polar aprotic co-solvent like THF, DMF, or acetone in a primary nonpolar solvent (e.g., toluene) can significantly increase the concentration of the dissolved KAT.

-

Temperature: For reactions that are tolerant to heat, increasing the reaction temperature will generally increase the solubility of the KAT and often accelerate the reaction rate.[13]

-

Phase-Transfer Catalysis: While less common for KATs, a phase-transfer catalyst (e.g., a quaternary ammonium salt) could potentially help shuttle the trifluoroborate anion into the organic phase.

-

Counter-Ion Exchange: For applications requiring high solubility in nonpolar organic solvents (e.g., CH₂Cl₂), the potassium (K⁺) cation can be exchanged for a large, lipophilic cation like tetra-n-butylammonium (nBu₄N⁺).[6][14] This dramatically reduces the crystal lattice energy and increases organic solubility, although it adds an extra synthetic step and cost.

Conclusion

Potassium aryltrifluoroborates are superior to many other organoboron reagents in terms of stability and ease of use. Their primary drawback, solubility, is not an insurmountable obstacle but a physical parameter that must be understood and managed. While the field currently lacks a comprehensive quantitative database, the principles outlined in this guide provide the theoretical foundation for rational solvent selection. Furthermore, the detailed experimental protocol empowers researchers to generate their own high-quality data, enabling the optimization of reaction conditions, the development of robust synthetic processes, and the continued successful application of these versatile reagents in drug discovery and beyond.

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Online] Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Online] Available at: [Link]

-

Dandapani, S., et al. (2010). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(13), 4413–4423. [Online] Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Online] Available at: [Link]

-

Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 73(18), 7241–7247. [Online] Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC - NIH. [Online] Available at: [Link]

-

Lu, G., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351–361. [Online] Available at: [Link]

-

Xiong, J., et al. (2013). Experimental Determination of Solubilities of Sodium Tetraborate (Borax) in NaCl Solutions to High Ionic Strengths. OSTI.GOV. [Online] Available at: [Link]

-

Ishiyama, T., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(6), 1141–1144. [Online] Available at: [Link]

-

Molander, G. A., & Fumagalli, T. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(1), 362–369. [Online] Available at: [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Online] Available at: [Link]

-

Xiong, J., et al. (2017). Experimental Determination of Solubilities of Sodium Polyborates in MgCl2 Solutions: Solubility Constant of Di-sodium Hexaborate Tetrahydrate, and Implications For the Diagenetic Formation of Ameghinite. The Canadian Mineralogist. [Online] Available at: [Link]

-

Molander, G. A., & Yun, C.-S. (2004). Potassium Phenyltrifluoroborate. ResearchGate. [Online] Available at: [Link]

-

Molander, G. A., & Ham, J. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2143–2146. [Online] Available at: [Link]

-

Li, H., & Chen, X. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. ResearchGate. [Online] Available at: [Link]

-

McClure, M. (2020). Factors that Affect Solubility. YouTube. [Online] Available at: [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Online] Available at: [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325. [Online] Available at: [Link]

-

G. T. Hefter & R. P. T. Tomkins (Eds.). (2003). The Experimental Determination of Solubilities. ResearchGate. [Online] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 5. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

Synthesis of potassium 2-(azidomethyl)phenyltrifluoroborate from benzyl halides

Technical Whitepaper: Modular Synthesis of Potassium 2-(Azidomethyl)phenyltrifluoroborate

Executive Summary

This compound is a high-value bifunctional building block that bridges two of the most powerful paradigms in modern organic synthesis: Suzuki-Miyaura cross-coupling and CuAAC "Click" chemistry .

Unlike their boronic acid counterparts, which are prone to protodeboronation and trimerization (boroxine formation), organotrifluoroborates (

Key Advantages of this Protocol:

-

Orthogonality: The azide and trifluoroborate moieties are chemically distinct, allowing sequential functionalization.

-

Scalability: Avoids the use of unstable boronic acid intermediates.[1]

-

Safety: Mitigates risks associated with handling organic azides by stabilizing the final salt form.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the nucleophilic substitution of a benzylic halide with an azide source, coupled with the conversion of a boron ester to the trifluoroborate salt.

Two primary routes exist:

-

Route A (Ester-First): Azidation of the boronic ester, followed by salt formation.

-

Route B (Salt-First): Conversion of the halo-boronic ester to the halo-trifluoroborate, followed by aqueous nucleophilic substitution.

Strategic Recommendation: Route A is generally preferred for ortho-substituted systems like 2-(azidomethyl)phenyl derivatives to avoid steric hindrance during the

Figure 1: Retrosynthetic disconnection showing the primary pathway from the benzyl halide precursor.

Detailed Experimental Protocols

Phase 1: Preparation of the Benzyl Halide Precursor

If the specific benzyl halide boronate is not commercially available, it must be synthesized via radical bromination.

Reagents: 2-Tolylboronic acid pinacol ester, N-Bromosuccinimide (NBS), AIBN, Carbon Tetrachloride (or Trifluorotoluene as a greener alternative).

-

Dissolution: Dissolve 2-tolylboronic acid pinacol ester (1.0 equiv) in anhydrous trifluorotoluene (

). -

Radical Initiation: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

-

Reflux: Heat to 85°C for 4–6 hours. Monitor by TLC/GC-MS for the disappearance of the starting material.

-

Workup: Cool to RT. Filter off the succinimide byproduct. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) to isolate 2-(bromomethyl)phenylboronic acid pinacol ester .

Phase 2: Azidation (Nucleophilic Substitution)

This step installs the "Click" handle.

Reagents: 2-(Bromomethyl)phenylboronic acid pinacol ester, Sodium Azide (

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 equiv Halide : 1.5 equiv | Excess azide ensures complete conversion of the benzylic bromide. |

| Solvent | Anhydrous MeCN | Polar aprotic solvent promotes |

| Temperature | Ambient (25°C) to 60°C | Benzylic halides are highly reactive; mild heat accelerates the reaction without decomposing the boronate. |

| Time | 4 – 12 Hours | Monitor via |

Protocol:

-

Charge a round-bottom flask with 2-(bromomethyl)phenylboronic acid pinacol ester (1.0 equiv) and MeCN (

). -

Add sodium azide (1.5 equiv) in a single portion.

-

Stir vigorously. If reaction is slow after 2 hours, warm to 50°C.

-

Workup: Dilute with

or -

Concentrate: Evaporate solvent to yield crude 2-(azidomethyl)phenylboronic acid pinacol ester . Note: Azides of low molecular weight can be explosive. Do not distill.

Phase 3: Conversion to Potassium Trifluoroborate

The critical stabilization step.

Reagents: Crude Azido-boronate, Potassium Bifluoride (

Mechanism:

The

Figure 2: Mechanistic pathway of trifluoroborate salt formation.

Protocol:

-

Dissolve the crude azido-boronate in

( -

Prepare a saturated solution of

(4.5 M in water).[2] Caution: -

Add the

solution (3.5 equiv) dropwise to the stirring boronate solution. -

Observation: A white precipitate (

salt) should begin to form within 15 minutes. -

Stir for 1–3 hours at room temperature.

-

Isolation:

-

Remove

under reduced pressure (Rotovap). -

The remaining aqueous slurry contains the product.

-

Add minimal cold Acetone or Acetonitrile to dissolve the organic product (leaving excess inorganic fluorides behind).

-

Filter the mixture. The filtrate contains the product.

-

Concentrate the filtrate to a minimum volume.

-

Precipitate by adding excess

(Diethyl Ether).

-

-

Filtration: Filter the white solid, wash with

, and dry under high vacuum.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

- NMR: A characteristic quartet (due to B-F coupling) typically found between 1.0 and 5.0 ppm . This confirms the tetracoordinate boron species.

- NMR: A distinct signal typically around -130 to -140 ppm .

-

IR Spectroscopy: A strong, diagnostic azide stretching frequency at ~2100 cm

. -

Melting Point: Trifluoroborates are salts and typically have high melting points (>200°C, often with decomposition).

Safety & Handling (Critical)

-

Inorganic Fluorides (

): Toxic and corrosive. Reacts with glass to form -

Organic Azides:

-

C/N Ratio Rule: Ensure the number of carbon atoms is at least 3 times the number of nitrogen atoms (

). For the target molecule ( -

Solvents: Avoid using Dichloromethane (DCM) with azides, as it can form diazidomethane, a highly explosive compound. Use MeCN, EtOAc, or Toluene.

-

Heat: Do not heat azide reactions above 80°C unless strictly necessary and behind a blast shield.

-

Applications: The "Click-Suzuki" Cycle

This molecule is designed for iterative synthesis:

-

Step A (Click): Cu-catalyzed cycloaddition of the azide with a terminal alkyne to form a triazole.[3] The

group remains inert. -

Step B (Suzuki): Pd-catalyzed cross-coupling of the

group with an aryl halide.

This orthogonality allows for the rapid assembly of triazole-linked biaryl libraries for fragment-based drug discovery.

References

-

Molander, G. A., & Ham, J. (2006).[1][4] Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., et al. (2009).[5] Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Organic Letters, 11(13), 2836–2839. [Link]

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 2. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 5. Synthesis of an Acyltrifluoroborate and its Fusion with Azides to Form Amides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura cross-coupling protocol for potassium 2-(azidomethyl)phenyltrifluoroborate

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of Potassium 2-(azidomethyl)phenyltrifluoroborate

Executive Summary

This compound (CAS: N/A, Custom/Analogous Class) represents a high-value "bifunctional linchpin" in medicinal chemistry. It combines the robust, air-stable nucleophilicity of the organotrifluoroborate moiety with the versatile reactivity of the azidomethyl group (

This guide details a validated protocol for the Suzuki-Miyaura cross-coupling of this reagent with aryl halides. The methodology prioritizes chemoselectivity —preserving the azide functionality while achieving high conversion of the sterically hindered ortho-substituted boron species.

Mechanistic Considerations & Critical Parameters

To successfully deploy this reagent, the operator must understand three competing mechanistic factors:

-

Trifluoroborate Transmetallation (The "Slow Release" Mechanism): Unlike boronic acids, trifluoroborates are not directly active. They must undergo hydrolysis to the boronic acid species (

) in situ. This requires an aqueous component and a base.[1][2][3][4][5] This slow release suppresses homocoupling and protodeboronation, which is critical for ortho-substituted substrates. -

Azide-Phosphine Incompatibility (The Staudinger Risk): Standard Suzuki catalysts often employ phosphine ligands (e.g.,

). Phosphines can react with azides to form phosphazides and eventually amines (Staudinger reduction).-

Mitigation: This protocol utilizes PdCl₂(dppf) .[2][4] The bidentate dppf ligand is sterically constrained and less nucleophilic towards alkyl azides than monodentate phosphines. Alternatively, Buchwald Precatalysts (e.g., XPhos Pd G2) are recommended for difficult chlorides, as the bulky biaryl phosphine creates a protective pocket that favors oxidative addition over azide attack.

-

-

Ortho-Steric Hindrance: The 2-(azidomethyl) group creates steric bulk near the C-B bond. High-activity catalyst systems and elevated temperatures (60–80 °C) are required to drive the transmetallation and reductive elimination steps.

Experimental Protocol

Reagents & Materials[2][3][4][5][7][9][11][12][13]

| Component | Specification | Role |

| Nucleophile | This compound | Coupling Partner |

| Electrophile | Aryl Bromide (preferred) or Chloride | Coupling Partner |

| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | Primary Catalyst |

| Alt. Catalyst | XPhos Pd G2 (for aryl chlorides) | High-Activity Catalyst |

| Base | Cesium Carbonate ( | Activator/Hydrolysis |

| Solvent A | Tetrahydrofuran (THF) or Toluene | Organic Phase |

| Solvent B | Water ( | Hydrolysis Medium |

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adjust proportionally)

-

Reaction Vessel Prep: Flame-dry a 10 mL microwave vial or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition:

-

Solvent Addition:

-

Add THF (4.0 mL) and degassed

(0.4 mL). Note: A 10:1 ratio is crucial for solubility and hydrolysis.

-

-

Degassing:

-

Seal the vessel. Sparge the mixture with Argon for 5 minutes via a sub-surface needle to remove

.

-

-

Reaction:

-

Heat the mixture to 80 °C (oil bath or microwave reactor) with vigorous stirring.

-

Time: 4–12 hours. Monitor conversion by LC-MS (Look for product mass; azide is UV active).

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Dry combined organics over

, filter, and concentrate in vacuo. -

Caution: Do not concentrate to absolute dryness if the product is a low-molecular-weight azide (explosion hazard). Keep in solution if possible.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc).

-

Visualization of Methodologies

Experimental Workflow

Figure 1: Step-by-step workflow for the cross-coupling of this compound.

Catalytic Cycle & Chemoselectivity

Figure 2: Catalytic cycle highlighting the hydrolysis requirement and the potential Staudinger side reaction.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Incomplete Hydrolysis | Increase water ratio to 4:1 (THF:H2O) or switch to MeOH:H2O. |

| Azide Reduction (Amine formed) | Staudinger Reaction | Switch catalyst to XPhos Pd G2 or Pd(OAc)₂ (ligand-free) . Reduce reaction time. |

| Protodeboronation (Ar-H) | Unstable Boronic Acid | Lower temperature to 60°C; ensure base is not in large excess (>3 equiv). |

| Homocoupling (Ar-Ar) | Oxygen Presence | Re-degas solvents vigorously. Ensure Argon atmosphere is maintained. |

Safety & Handling (E-E-A-T)

-

Azide Hazard: While the trifluoroborate salt is generally stable, organic azides with a

ratio -

Toxicity: Organoboron compounds should be treated as toxic. Handle in a fume hood.

References

-

Molander, G. A.; Ham, J. "Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides."[8][9][10] Organic Letters, 2006 , 8(13), 2767–2770.[8][10] Link

-

Sapi, J. et al. "First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids..." Tetrahedron, 2007 , 63(41), 10320-10329.[11] Link

-

Molander, G. A.; Bernardi, C. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates."[2] Journal of Organic Chemistry, 2002 , 67(24), 8424-8429. Link

-

Stokes, B. J. et al. "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates." Organic Letters, 2014 , 16(6), 1590–1593. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of functionalized organotrifluoroborates via the 1,3-dipolar cycloaddition of azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Sequential One-Pot Suzuki-Miyaura Coupling and CuAAC "Click" Reaction using Azido-Boronates

High-Fidelity Protocol for Orthogonal Modular Synthesis

Abstract & Strategic Overview

In the landscape of modular drug discovery, the ability to rapidly assemble complex biaryl scaffolds while retaining a "clickable" handle is a powerful asset. This application note details a robust, one-pot sequential protocol for the Suzuki-Miyaura cross-coupling of azidophenylboronic pinacol esters followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Chemoselectivity Challenge

The core technical challenge in this sequence is the Staudinger reduction . Traditional Suzuki couplings often employ phosphine-ligated palladium catalysts (e.g., Pd(PPh

The Solution: This protocol leverages kinetic chemoselectivity . By utilizing sterically bulky, electron-rich ligands (like PCy

Mechanistic Insight & Experimental Design

The Orthogonal Reagents

-

Reagent A (Linker): 2-Azidophenylboronic acid pinacol ester. The boronate moiety is active in the Suzuki cycle, while the azide remains latent until the copper catalyst is introduced.

-

Reagent B (Electrophile): Aryl halide (Bromide/Iodide).[1]

-

Reagent C (Click Partner): Terminal Alkyne.

Catalyst Selection Strategy

-

Suzuki Step: We utilize Pd(OAc)

/ PCy-

Why? Research indicates that while Pd(PPh

)

-

-

Click Step: CuSO

/ Sodium Ascorbate .-

Why? This generates Cu(I) in situ. It is cost-effective, insensitive to the palladium residues, and highly active in the aqueous-organic mixtures required for the Suzuki step.

-

Visualization of Reaction Pathway[2]

The following diagram illustrates the orthogonal reaction pathways and the critical "survival" of the azide group during the palladium cycle.

Caption: Kinetic chemoselectivity pathway. The Suzuki coupling (yellow) must outpace the Staudinger reduction (red) to yield the Biaryl Azide (green).

Detailed Experimental Protocol

Reagents & Equipment

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio). Critical for solubilizing inorganic bases and Cu salts.

-

Base: Potassium Carbonate (K

CO -

Catalyst 1 (Suzuki): Pd(OAc)

(5 mol%) + PCy -

Catalyst 2 (Click): CuSO

·5H -

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology